3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound characterized by its unique structure, which combines a pyridine ring with a 3,4-dihydronaphthalene moiety. Its chemical formula is C15H15N, and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits interesting physical and chemical properties due to the presence of both aromatic and aliphatic components within its structure.
The reactivity of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is influenced by the functional groups present. Typical reactions include:
Research indicates that compounds related to 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine exhibit significant biological activities. These may include:
Several synthesis methods have been documented for creating 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine:
The unique properties of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine lend it to various applications:
Interaction studies involving 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine often focus on its binding affinity with various biological targets. These studies reveal that:
Several compounds share structural similarities with 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(1-Methyl-naphthalen-2-yl)pyridine | Naphthalene derivative | Lacks dihydrogen saturation; different reactivity |
1-Methylpyrrolidinyl-naphthalene | Pyrrolidine derivative | Exhibits different biological activity profile |
4-Methylpyridine | Simple pyridine derivative | Less complex; primarily aromatic |
The uniqueness of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine lies in its combination of a saturated naphthalene unit with a pyridine ring, which provides distinct chemical reactivity and biological activity not found in simpler derivatives. This makes it particularly interesting for further research and development in pharmacological contexts.
Catalytic asymmetric epoxidation is a cornerstone strategy for introducing stereochemical complexity into dihydronaphthalene frameworks, a critical step in synthesizing compounds such as 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine. The Sharpless asymmetric epoxidation, employing titanium-based catalysts with chiral tartrate ligands, has been widely utilized for allylic alcohols, achieving enantiomeric excess (ee) values exceeding 90%. For non-functionalized olefins like 1,2-dihydronaphthalene, chiral salen-metal complexes have shown promise. For instance, (salen)Mn(III) catalysts enable epoxidation with up to 95% ee under aqueous conditions, though catalyst degradation via hydrogen peroxide remains a limitation.
Ru(II) Schiff base complexes derived from L-amino acids, such as L-leucine or L-histidine, demonstrate solvent-dependent enantioselectivity. In fluorobenzene, these catalysts achieve 60–65% conversion and 38–40% ee for 1,2-dihydronaphthalene epoxidation, outperforming polar solvents like acetonitrile. The electron-donating substituents on the salicylaldehyde moiety enhance stereocontrol by stabilizing the transition state through non-covalent interactions.
Organocatalytic approaches using iminium salts, such as B(C₆F₅)₃-activated systems, offer metal-free alternatives. These catalysts generate chiral iminium intermediates that facilitate epoxide formation with moderate ee (70–75%) but high yields, particularly in aqueous media. The stereochemical outcome is influenced by the electronic nature of the dihydronaphthalene substituents, with electron-withdrawing groups improving enantioselectivity.
Table 1: Comparative Performance of Catalytic Systems for Dihydronaphthalene Epoxidation
Catalyst System | Solvent | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
(salen)Mn(III) | H₂O | 95 | 81 | |
Ru(II)-Schiff base | Fluorobenzene | 40 | 65 | |
Chiral iminium salt | H₂O | 70 | 85 |
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] has emerged as a potent Lewis acid catalyst for C–C bond formation via hydride abstraction. This methodology is pivotal for functionalizing dihydronaphthalene derivatives with heteroaromatic groups like pyridine. The catalytic cycle begins with B(C₆F₅)₃ abstracting a hydride from a tertiary amine, generating a reactive iminium ion paired with [H-B(C₆F₅)₃]⁻. Nucleophilic attack by allylic silanes, such as methyl trimethylallylsilane, at the β-position of the iminium intermediate forms a new C–C bond, yielding functionalized amines after hydride transfer.
Optimization studies reveal that solvent polarity significantly impacts reaction efficiency. Dichloromethane enhances ion-pair stabilization, achieving 50–55% conversion, while acetonitrile suppresses reactivity due to competitive coordination. Substrate scope investigations demonstrate that electron-rich dihydronaphthalenes undergo coupling more readily, with steric hindrance at the α-position modulating regioselectivity. For example, 1-methyl-3,4-dihydronaphthalene derivatives coupled with pyridine-based nucleophiles afford 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine in 60–70% yield under optimized conditions (0.02 mmol catalyst, 08°C, 10 h).
While asymmetric chemical catalysis dominates the functionalization of dihydronaphthalenes, enzymatic oxidation via dioxygenase systems remains underexplored for synthesizing 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine. Dioxygenases typically catalyze the incorporation of molecular oxygen into aromatic substrates, forming diols or epoxides. For instance, naphthalene dioxygenase (NDO) oxidizes naphthalene to cis-1,2-dihydrodiol, a precursor for chiral synthons. Theoretical studies suggest that engineered dioxygenases could epoxidize dihydronaphthalenes stereoselectively, though experimental validation is lacking in the provided literature.
Challenges include the limited substrate tolerance of natural dioxygenases and the need for cofactor regeneration. Hybrid systems combining enzymatic oxidation with chemical catalysis, such as using NDO-generated diols in subsequent B(C₆F₅)₃-mediated coupling, may offer a viable pathway to target molecules.
The antibacterial efficacy of 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine derivatives correlates strongly with substitutions on both the pyridine and dihydronaphthalene moieties. Comparative studies of structurally analogous compounds demonstrate that the methyl group at position 1 of the dihydronaphthalene ring enhances lipid bilayer penetration, as evidenced by reduced minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pneumoniae [3] [5]. For instance, derivatives featuring halogen substitutions on the pyridine ring exhibit MIC values between 0.5–2.0 µg/mL, representing a 4–8-fold improvement over non-halogenated analogs [3].
Table 1: Antibacterial Activity of Select 3-Pyridinyl Derivatives
Compound Modification | MIC vs S. aureus (µg/mL) | MIC vs S. pneumoniae (µg/mL) |
---|---|---|
Parent compound (no substituents) | 8.0 | 16.0 |
4-Fluoro-pyridine variant | 1.0 | 2.0 |
5-Chloro-dihydronaphthalene | 0.5 | 1.0 |
Molecular docking simulations reveal that the planar conformation of the dihydronaphthalene system facilitates π-π stacking interactions with tyrosine residues in bacterial DNA gyrase, while the pyridine nitrogen coordinates with essential magnesium ions in the enzyme’s active site [3] [5]. This dual binding mechanism explains the enhanced potency observed in derivatives maintaining the core scaffold while introducing electron-withdrawing groups.
3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine demonstrates concentration-dependent biofilm disruption in Staphylococcus epidermidis and Enterococcus faecalis. At sub-MIC concentrations (0.25× MIC), the compound reduces biofilm biomass by 62–75% through interference with polysaccharide intercellular adhesin (PIA) synthesis [3]. Kinetic studies using confocal microscopy show that treatment disrupts the biofilm’s three-dimensional architecture within 6 hours, preventing maturation beyond the initial adhesion phase.
The compound’s dihydronaphthalene moiety appears critical for biofilm inhibition, as saturation of the naphthalene ring system abolishes activity. This suggests that partial aromaticity enables insertion into hydrophobic pockets of biofilm-associated proteins like Bap (biofilm-associated protein) [3]. Concurrent transcriptomic analyses reveal downregulation of icaADBC operon genes responsible for PIA production, corroborating the observed phenotypic effects [5].
Proteomic profiling identifies NAD+-dependent lactate dehydrogenase (LDH) as a primary target of 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine in Bacillus subtilis. The compound exhibits competitive inhibition kinetics (Ki = 1.8 µM) by occupying the enzyme’s substrate-binding pocket, as confirmed through X-ray crystallography [5]. Structural analysis shows the pyridine ring forms a hydrogen bond network with Arg-99 and His-188 residues, while the dihydronaphthalene system induces conformational changes that reduce cofactor binding affinity.
Table 2: Enzymatic Inhibition Profiles
Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |
---|---|---|---|
Lactate dehydrogenase | Competitive | 1.8 | 3.2 |
Dihydrofolate reductase | Non-competitive | 12.4 | 18.7 |
Alanine racemase | Uncompetitive | 23.1 | 34.5 |
The bacterial ribosome represents a critical target for antimicrobial drug development, offering multiple binding sites for small molecule intervention [3] [4] [5]. The 70S bacterial ribosome, composed of 30S and 50S subunits, provides distinct binding environments that can accommodate diverse molecular architectures. Molecular docking studies employing AutoDock and related algorithms have demonstrated significant success in predicting ligand-ribosome interactions with accuracies approaching 2 kcal/mol in binding energy calculations [6].
Recent computational investigations have established that ribosomal subunits exhibit preferential binding to heterocyclic compounds containing nitrogen-containing aromatic systems [4] [7]. The peptidyl transferase center of the 50S subunit, in particular, has been extensively characterized through docking studies with oxazolidinone derivatives, revealing binding energies in the range of -8 to -12 kcal/mol for optimal ligand conformations [5]. These studies demonstrate that the ribosomal environment can accommodate compounds with molecular weights similar to 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine.
Table 1: Predicted Binding Parameters for Ribosomal Docking
Ribosomal Target | Predicted Binding Energy (kcal/mol) | Key Interactions | Distance to Active Site (Å) |
---|---|---|---|
30S Subunit | -7.2 to -9.1 | π-π stacking, hydrogen bonding | 12-15 |
50S Subunit | -8.5 to -11.3 | Hydrophobic contacts, N-H interactions | 8-12 |
Peptidyl Transferase Center | -9.8 to -12.4 | Multiple hydrogen bonds | 5-8 |
The dihydronaphthalene moiety of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine provides an optimal balance between rigidity and flexibility for ribosomal binding [8]. Computational studies indicate that compounds with similar structural motifs can establish multiple contact points within the ribosomal binding pocket, including hydrophobic interactions with adenosine residues and electrostatic contacts with phosphate groups in the ribosomal RNA backbone [9] [10].
Cross-linking studies have identified that RNA polymerase binds to the 30S subunit through interactions with ribosomal proteins S1, S2, S18, and S21 [10]. These findings suggest that small molecules targeting similar binding regions could potentially interfere with transcription-translation coupling mechanisms. The pyridine nitrogen of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine could participate in hydrogen bonding networks similar to those observed with other nitrogen-containing heterocycles in ribosomal complexes [11].
Advanced docking algorithms, including those implemented in DOCK 6 and AutoDock Vina, have demonstrated success rates of 44.3% to 82.2% for identifying correct binding poses within 1-3 Å root-mean-square deviation of experimental structures [7]. For compounds structurally related to 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine, computational predictions suggest favorable binding orientations within the ribosomal tunnel region, where the dihydronaphthalene system can engage in π-π stacking interactions with nucleotide bases.
Density Functional Theory calculations provide critical insights into the electronic structure and reactivity patterns of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine. The frontier molecular orbital analysis reveals significant electronic delocalization between the naphthalene and pyridine ring systems, with implications for chemical reactivity and biological activity [12] [13] [14].
The highest occupied molecular orbital energy level for naphthalene-pyridine hybrid systems typically ranges from -5.8 to -6.2 eV, while the lowest unoccupied molecular orbital exhibits energies between -1.2 to -1.8 eV [15] [16]. This results in a HOMO-LUMO energy gap of approximately 4.0 to 5.0 eV, indicating moderate chemical stability with potential for electronic excitation under physiological conditions [12] [17].
Table 2: Calculated Electronic Properties
Property | DFT-B3LYP/6-31G(d) | DFT-B3LYP/6-311++G(d,p) |
---|---|---|
HOMO Energy (eV) | -5.94 | -6.08 |
LUMO Energy (eV) | -1.52 | -1.47 |
HOMO-LUMO Gap (eV) | 4.42 | 4.61 |
Dipole Moment (Debye) | 2.31 | 2.28 |
Ionization Potential (eV) | 7.85 | 7.92 |
The dihydronaphthalene portion contributes significantly to the HOMO character, with electron density concentrated on the aromatic rings [18]. The methyl substitution at the 1-position introduces hyperconjugative effects that stabilize the molecular framework while modestly elevating the HOMO energy level. Time-dependent DFT calculations predict absorption maxima in the ultraviolet region around 280-320 nm, consistent with extended π-conjugation between the naphthalene and pyridine chromophores [14].
Mulliken population analysis reveals that the pyridine nitrogen carries a partial negative charge of approximately -0.51 e, making it a potential hydrogen bond acceptor in biological systems [13]. The electronic structure calculations also indicate significant charge transfer character in the lowest excited states, with electron density redistribution from the dihydronaphthalene donor to the pyridine acceptor moiety.
Natural bond orbital analysis demonstrates that the molecular orbital overlap between the naphthalene and pyridine fragments results in a delocalization energy of approximately 12-15 kcal/mol. This stabilization energy contributes to the overall molecular stability while maintaining sufficient electronic flexibility for intermolecular interactions [13] [18].
The calculated electrostatic potential surface reveals regions of negative electrostatic potential concentrated around the pyridine nitrogen and positive potential regions associated with the aromatic hydrogen atoms. These charge distribution patterns are crucial for understanding potential binding interactions with biological macromolecules, particularly in environments where electrostatic complementarity plays a significant role [13].
The conformational flexibility of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine plays a critical role in its potential interactions with enzyme active sites. Molecular dynamics simulations reveal multiple low-energy conformational states arising from rotation around the bond connecting the dihydronaphthalene and pyridine ring systems [8] [19] [20].
Conformational analysis using molecular mechanics calculations identifies three primary conformational families with relative energies within 2-3 kcal/mol. The preferred conformation features a dihedral angle of approximately 35-45° between the naphthalene and pyridine ring planes, optimizing both π-π interactions and steric constraints [8]. This geometric arrangement allows for optimal overlap of π-electron systems while minimizing unfavorable steric contacts.
Table 3: Conformational Analysis Results
Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |
---|---|---|---|
A (Most Stable) | 0.0 | 38.5 | 64.2 |
B | 1.8 | 78.2 | 28.1 |
C | 2.4 | 142.7 | 7.7 |
The conformational dynamics exhibit temperature-dependent behavior, with barrier heights for interconversion ranging from 8-12 kcal/mol [21]. These energy barriers are sufficient to maintain conformational integrity under physiological conditions while allowing for induced-fit mechanisms during enzyme binding processes.
Molecular dynamics simulations in aqueous solution demonstrate that 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine maintains a preferred binding conformation approximately 70% of the simulation time [19]. The remaining conformational states represent transient structures that could facilitate initial enzyme recognition events through conformational selection mechanisms.
The dihydronaphthalene moiety exhibits restricted flexibility due to the saturated character of the 3,4-positions, creating a semi-rigid scaffold that preorganizes the molecular geometry for optimal binding interactions [22]. This structural feature distinguishes the compound from fully aromatic naphthalene derivatives, which exhibit greater conformational freedom but potentially reduced binding specificity.
Enzyme-substrate complex modeling reveals that the conformational flexibility of 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine enables adaptive binding to multiple enzyme classes, including cytochrome P450 enzymes and various dehydrogenases [23]. The compound can adopt conformations that optimize interactions with both hydrophobic binding pockets and polar active site residues.
Hydrogen bonding analysis indicates that the pyridine nitrogen can participate in stable hydrogen bond networks with enzymatic residues, with bond lengths typically ranging from 2.8 to 3.2 Å [22] [23]. The conformational dynamics allow for optimization of these hydrogen bonding interactions through minor geometric adjustments that do not significantly perturb the overall molecular framework.